molecular formula C9H17N B13628907 1-(Cyclopentylmethyl)cyclopropan-1-amine

1-(Cyclopentylmethyl)cyclopropan-1-amine

Cat. No.: B13628907
M. Wt: 139.24 g/mol
InChI Key: GGCFNKRLQUQZDS-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)cyclopropan-1-amine is a cyclopropane derivative featuring a cyclopentylmethyl substituent attached to the cyclopropane ring. This compound is of interest in medicinal chemistry, particularly as a building block for enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-(cyclopentylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C9H17N/c10-9(5-6-9)7-8-3-1-2-4-8/h8H,1-7,10H2

InChI Key

GGCFNKRLQUQZDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with cyclopentylmethylamine. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with cyclopentylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of 1-(Cyclopentylmethyl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethylamine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Various substituted cyclopropan-1-amines.

Scientific Research Applications

1-(Cyclopentylmethyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring’s strained nature allows it to participate in unique chemical reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares 1-(Cyclopentylmethyl)cyclopropan-1-amine with structurally related cyclopropanamine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Notes
1-(Cyclopentylmethyl)cyclopropan-1-amine Cyclopentylmethyl C9H17N 139.24 (calculated) Bulky alkyl group enhances lipophilicity
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-Fluorophenyl C9H11ClFN 187.64 Aryl substitution with electron-withdrawing F; HCl salt improves solubility
1-(Difluoromethyl)cyclopropan-1-amine Difluoromethyl C4H7F2N 119.11 Fluorine atoms increase electronegativity and metabolic stability
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride 4-Bromophenyl C9H10BrN·HCl 260.56 Heavy halogen (Br) may enhance binding affinity
1-(Methoxymethyl)cyclopropan-1-amine hydrochloride Methoxymethyl C5H12ClNO 137.61 Ether group introduces polarity; HCl salt improves crystallinity

Physicochemical Properties

  • Lipophilicity : The cyclopentylmethyl substituent in the target compound likely increases logP compared to smaller alkyl or polar groups (e.g., methoxymethyl in ). Aryl-substituted analogs (e.g., 2-fluorophenyl in ) exhibit moderate lipophilicity balanced by halogen or aromatic π-systems .
  • Solubility : Hydrochloride salts (e.g., 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) demonstrate enhanced aqueous solubility compared to free amines due to ionic character .
  • Stability : Fluorinated derivatives (e.g., 1-(difluoromethyl)cyclopropan-1-amine) show improved metabolic stability, a critical factor in drug design .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., cyclopentylmethyl) may complicate synthetic steps, requiring optimized reaction conditions .
  • Purification : Hydrochloride salts (e.g., ) often require chromatography or recrystallization, increasing production costs .
  • Stability of Cyclopropane Ring : The strained cyclopropane ring can undergo undesired ring-opening under acidic or high-temperature conditions, necessitating careful handling .

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